molecular formula C31H46O5 B13077052 (1R,2R,3aS,9aS)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-1-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-ol

(1R,2R,3aS,9aS)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-1-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-ol

Cat. No.: B13077052
M. Wt: 498.7 g/mol
InChI Key: ZNXVBPHDKQJBTO-AFRCOXMESA-N
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Description

The compound “(1R,2R,3aS,9aS)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-1-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-ol” is a complex organic molecule characterized by multiple stereocenters and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. A typical synthetic route may include:

    Formation of the Tetrahydro-2H-pyran-2-yl Ether: This step involves the protection of hydroxyl groups using tetrahydro-2H-pyran-2-yl groups under acidic conditions.

    Alkene Formation:

    Cyclopenta[b]naphthalene Core Construction: This step may involve a Diels-Alder reaction followed by hydrogenation to form the hexahydro structure.

    Final Deprotection and Purification: Removal of protecting groups and purification of the final product using chromatography.

Industrial Production Methods

Industrial production of this compound would require optimization of each synthetic step to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction of the alkene group can yield saturated derivatives.

    Substitution: The tetrahydro-2H-pyran-2-yl groups can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Acidic or basic conditions depending on the desired substitution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs with varying functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Study of Stereochemistry: Its multiple stereocenters make it an interesting subject for studying stereochemical effects in organic reactions.

Biology and Medicine

    Drug Development:

    Biological Studies: Investigation of its biological activity and interactions with biomolecules.

Industry

    Materials Science: Potential use in the development of novel materials with specific properties.

    Catalysis: Its structure may allow it to act as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    Molecular Pathways: Involvement in specific biochemical pathways leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,3aS,9aS)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-1-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-ol: A similar compound with slight variations in the functional groups or stereochemistry.

    Other Cyclopenta[b]naphthalenes: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, stereochemistry, and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C31H46O5

Molecular Weight

498.7 g/mol

IUPAC Name

(1R,2R,3aS,9aS)-2-(oxan-2-yloxy)-1-[(E,3S)-3-(oxan-2-yloxy)oct-1-enyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-ol

InChI

InChI=1S/C31H46O5/c1-2-3-4-11-24(35-30-13-5-7-17-33-30)15-16-25-26-19-22-10-9-12-28(32)27(22)20-23(26)21-29(25)36-31-14-6-8-18-34-31/h9-10,12,15-16,23-26,29-32H,2-8,11,13-14,17-21H2,1H3/b16-15+/t23-,24-,25+,26-,29+,30?,31?/m0/s1

InChI Key

ZNXVBPHDKQJBTO-AFRCOXMESA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)O)OC4CCCCO4)OC5CCCCO5

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC3=C(C2)C(=CC=C3)O)OC4CCCCO4)OC5CCCCO5

Origin of Product

United States

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